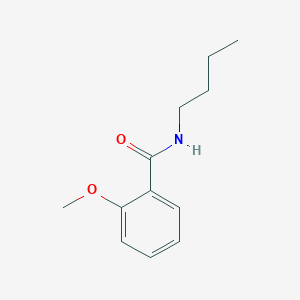

N-butyl-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13-12(14)10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKGKMPGQVYXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for N Butyl 2 Methoxybenzamide and Its Analogs

Direct Amide Bond Formation Approaches

Direct formation of the amide bond remains a fundamental and widely practiced strategy in organic synthesis. These methods typically involve the coupling of a carboxylic acid derivative with an amine.

A common and effective method for synthesizing N-substituted amides is the reaction between an acyl chloride and a primary amine. This reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk For the synthesis of N-butyl-2-methoxybenzamide, this involves the reaction of 2-methoxybenzoyl chloride with n-butylamine.

General Reaction Scheme:

Step 1 (Addition): The nitrogen atom of n-butylamine attacks the carbonyl carbon of 2-methoxybenzoyl chloride.

Step 2 (Elimination): The tetrahedral intermediate collapses, expelling a chloride ion.

Step 3 (Deprotonation): A second equivalent of n-butylamine removes a proton from the nitrogen, forming the stable amide and butylammonium (B8472290) chloride.

This method is straightforward and generally high-yielding, though it requires the prior synthesis of the often moisture-sensitive acyl chloride from the corresponding carboxylic acid.

Carbodiimide-mediated coupling represents another cornerstone of amide synthesis, allowing the direct union of a carboxylic acid and an amine without the need to first form a reactive acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) are frequently employed. rsc.org

The reaction mechanism begins with the activation of the carboxylic acid (2-methoxybenzoic acid) by the carbodiimide. The carboxylic acid protonates the carbodiimide, and the resulting carboxylate attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. ucl.ac.uk This activated species is then susceptible to nucleophilic attack by the primary amine (n-butylamine). The amine attacks the carbonyl carbon of the O-acylisourea, leading to the formation of the desired amide, N-butyl-2-methoxybenzamide, and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). ucl.ac.uk To improve reaction rates and minimize side reactions like the formation of unreactive N-acylurea, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. rsc.org

Palladium-Catalyzed Carbonylation and Aminocarbonylation Reactions

Palladium catalysis offers powerful and versatile methods for constructing C-N bonds, including the synthesis of amides through aminocarbonylation reactions. These reactions typically involve an aryl halide, an amine, and a source of carbon monoxide.

Detailed mechanistic studies have elucidated the catalytic cycle of palladium-catalyzed aminocarbonylation of aryl halides. nih.govnih.govosti.govacs.org The cycle for synthesizing a benzamide (B126) generally involves the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 2-chloro- or 2-bromoanisole) to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly for aryl chlorides, and results in the formation of an arylpalladium(II) halide intermediate. nih.govosti.gov Kinetic studies, including a primary 13C kinetic isotope effect, suggest that this step involves the cleavage of the carbon-halogen bond. nih.govacs.org

CO Insertion: A molecule of carbon monoxide then inserts into the palladium-carbon bond of the arylpalladium(II) complex. This migratory insertion step generates a phenacylpalladium(II) halide species.

Reaction with Amine and Reductive Elimination: The amine nucleophile (e.g., n-butylamine) reacts with the phenacylpalladium(II) complex. The process is believed to involve the displacement of the halide ligand by the amine, followed by deprotonation to form a phenacylpalladium amido complex. nih.govacs.org The final step is the reductive elimination from this complex, which forms the C-N bond of the benzamide product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net

Catalyst deactivation can occur through pathways such as the formation of palladium(I) dimers. nih.govnih.gov

While effective, the use of gaseous carbon monoxide presents handling and safety challenges. To circumvent this, significant research has focused on the development and use of CO-releasing molecules (CORMs), or CO donors, which release carbon monoxide in situ. These solid, stable compounds offer a safer and more convenient alternative for carbonylation reactions. otago.ac.nzrsc.orgacs.org

A common strategy involves a two-chamber system, where the CO donor is placed in one vial and the palladium-catalyzed aminocarbonylation reaction occurs in a separate, connected vial. rsc.orgacs.org The CO is generated in the first chamber, typically triggered by a base or heat, and diffuses into the second chamber to participate in the catalytic cycle. acs.org

Molybdenum hexacarbonyl (Mo(CO)₆) is an effective solid CO source. acs.org For example, the synthesis of N-butyl-2-methoxybenzamide was achieved in 92% yield from 2-iodoanisole (B129775) and n-butylamine using Mo(CO)₆ as the CO source in a two-chamber setup. acs.org Other developed CO donors include norbornenone derivatives, which can also be triggered to release CO for use in aminocarbonylation and other carbonylation reactions. rsc.org These methods have been successfully applied to synthesize a range of N-substituted benzamides from various aryl halides and amines with good to excellent yields. otago.ac.nzrsc.org

Table 1: Palladium-Catalyzed Aminocarbonylation using CO Donors

| Aryl Halide | Amine | CO Donor | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Iodoanisole | n-Butylamine | Norbornenone derivative (5a) | N-Butyl-4-methoxybenzamide | 97 | rsc.org |

| p-Iodoanisole | n-Butylamine | Norbornenone derivative (5b) | N-Butyl-2-(4-methoxyphenyl)-2-oxoacetamide | 64 | rsc.org |

| 2-Iodoanisole | n-Butylamine | Mo(CO)₆ | N-Butyl-2-methoxybenzamide | 92 | acs.org |

| p-Iodoanisole | n-Butylamine | Norbornadienone derivative (30) | N-Butyl-4-methoxybenzamide | 88 | otago.ac.nz |

| 4-Bromoiodobenzene | n-Butylamine | Norbornadienone derivative (30) | 4-Bromo-N-butylbenzamide | 99 | otago.ac.nz |

Transition Metal-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules, offering novel pathways for forming C-C and C-heteroatom bonds. acs.org In the context of benzamide analogs, this strategy often utilizes the amide group as an internal directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position of the aromatic ring. rsc.orgwiley.com This regioselective activation enables subsequent reactions, such as annulation with alkenes or alkynes, to construct polycyclic structures like isoquinolones and isoindolinones. rsc.orgwiley.com

Various transition metals, including rhodium, cobalt, and ruthenium, have been employed for these transformations. rsc.orgresearchgate.net For instance, rhodium(III) catalysts can mediate the C-H/N-H annulation of benzamides with alkynes to afford substituted isoquinolones. wiley.com The mechanism generally involves coordination of the benzamide to the metal center, followed by C-H activation to form a five-membered metallacycle intermediate. wiley.com This intermediate then undergoes insertion of the coupling partner (e.g., an alkyne) and subsequent reductive elimination to yield the annulated product and regenerate the active catalyst. wiley.com Earth-abundant metals like cobalt have also been used for C-H/N-H annulation of benzamides with alkenes to provide isoindolinone derivatives. rsc.org These methods provide access to a diverse range of complex benzamide analogs that are not readily accessible through traditional synthetic routes.

Table 2: Examples of Transition Metal-Catalyzed C-H Annulation of Benzamides

| Benzamide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Benzamides | Alkenes | Co(OAc)₂ / Mn(OAc)₂ | Isoindolinones | rsc.org |

| Benzamides | Internal Alkynes | [RhCp*Cl₂]₂ / AgSbF₆ | Isoquinolones | wiley.com |

| N-Methoxy Benzamides | Allenes | Rh(III) complex / NaOAc | Isoindoline-1-ones | wiley.com |

| Benzamides | Alcohols | Co(OAc)₂·4H₂O (Electrochemical) | C-H Oxygenated Benzamides | rsc.org |

Advanced Derivatization and Structural Modification Techniques

The introduction of halogens and other substituents onto the aromatic ring or N-alkyl chain of N-butyl-2-methoxybenzamide is crucial for modulating its biological activity and physicochemical properties. Various synthetic methods have been developed to achieve this.

The synthesis of halogenated benzamide derivatives often starts from commercially available or synthetically accessible halogenated benzoic acids. uni-mainz.de For example, 5-iodo-2-methoxybenzoic acid can be obtained by the methylation of 5-iodo-2-hydroxybenzoic acid. uni-mainz.de The corresponding benzamides are then synthesized by coupling these acids with the desired amine. uni-mainz.de

Direct iodination of 4-methoxybenzamide (B147235) can be achieved using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). vulcanchem.com The introduction of other substituents can be accomplished through various cross-coupling reactions. For instance, a ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with aromatic boronic acids has been reported. acs.org

The table below summarizes some examples of substituted benzamide derivatives and the synthetic approaches used.

| Compound Class | Synthetic Method | Key Reagents | Reference |

| Halogenated Benzamides | Amide coupling | Halogenated benzoic acids, amines | uni-mainz.de |

| Iodinated Benzamides | Direct iodination | ICl, NIS | vulcanchem.com |

| Arylated Benzamides | Ruthenium-catalyzed C-H arylation | Aromatic boronic acids, [{RuCl₂(p-cymene)}₂] | acs.org |

| α-Arylated Benzamides | Metallaphotoredox catalysis | Aryl bromides, Nickel/Iridium dual catalyst | chemrxiv.orgchemrxiv.org |

A dual nickel/iridium catalytic system has been developed for the non-directed C-H functionalization of N-alkyl benzamides to introduce aryl groups at the α-position of the N-alkyl chain, forming tertiary stereocenters with good enantiomeric excess. chemrxiv.orgchemrxiv.org This reaction tolerates a wide range of functional groups on both the aryl bromide and the benzamide. chemrxiv.org

Modifications to the N-alkyl chain and the methoxy (B1213986) group of N-butyl-2-methoxybenzamide can significantly impact its properties.

N-Alkyl Chain Functionalization:

Visible-light-induced dual catalysis has emerged as a powerful tool for the functionalization of the C(sp³)-H bond at the N-α position of secondary N-alkylamides. rsc.orgrsc.orgnih.gov This method allows for both amination and alkenylation under mild conditions using a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst. rsc.orgrsc.orgnih.gov The reaction proceeds through the formation of an N-α alkyl radical intermediate. rsc.orgrsc.org

Methoxy Group Functionalization (Demethylation):

The demethylation of the methoxy group to a hydroxyl group is a common transformation in medicinal chemistry to generate potentially more active or water-soluble compounds. vulcanchem.com This can be achieved using strong Lewis acids like boron tribromide (BBr₃). vulcanchem.com The process involves the removal of the methyl group from the aryl ether. wikipedia.org

Enzymatic demethylation offers a milder and more selective alternative. For example, mutant forms of the enzyme CYP199A4 have shown enhanced activity in the oxidative demethylation of para-substituted methoxybenzene derivatives, including 4-methoxybenzamide. uq.edu.au

The table below provides an overview of functionalization strategies for the N-alkyl chain and methoxy group.

| Functionalization Target | Method | Key Features/Reagents | Reference |

| N-Alkyl Chain (α-position) | Visible-light dual catalysis | Photoredox catalyst, HAT catalyst, mild conditions | rsc.orgrsc.orgnih.gov |

| Methoxy Group | Chemical Demethylation | Boron tribromide (BBr₃) | vulcanchem.comwikipedia.org |

| Methoxy Group | Enzymatic Demethylation | Mutant CYP199A4 enzyme | uq.edu.au |

Controlling the regioselectivity in the synthesis of substituted benzamide analogs is critical for obtaining the desired isomer with specific biological activity. The choice of directing group, catalyst, and reaction conditions plays a pivotal role in achieving high regioselectivity.

In transition metal-catalyzed C-H functionalization, the directing group guides the metal to a specific C-H bond. The N-methoxy amide group, for example, typically directs functionalization to the ortho position of the benzamide. nih.gov

In the synthesis of substituted pyrimidines involving benzamides, regioselectivity can be controlled by the reaction sequence and the choice of reagents. For instance, the reaction of 2-amino-N-methylbenzamide with a substituted pyrimidine (B1678525) can be directed to a specific position on the pyrimidine ring. google.com

The development of regioselective C-H arylation at the C7 position of indoles has been achieved by using a bulky directing group on the nitrogen atom. mdpi.com Similarly, the use of glycine (B1666218) as a transient directing group has enabled the regioselective C4 arylation of indoles. mdpi.com

Application of Wittig Rearrangement in Benzamide Synthesis

The benthamdirect.comrsc.org-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that has been effectively applied in the synthesis of complex molecules. While not a direct method for the primary synthesis of N-butyl-2-methoxybenzamide, it is highly relevant for the synthesis of its structural analogs, particularly those involving the creation of a new stereocenter adjacent to the benzamide core.

Research has demonstrated that the N-butylamide group, -C(=O)NHBu, is an effective promoter for the benthamdirect.comrsc.org-Wittig rearrangement of substituted aryl benzyl (B1604629) ethers. nih.govacs.org In a typical application, a 2-benzyloxy-N-butylbenzamide derivative is treated with a strong base like n-butyllithium (n-BuLi). nih.govmdpi.com The reaction proceeds through the deprotonation of the benzylic carbon, followed by a rearrangement to form a diarylmethanol derivative. nih.gov

For instance, the treatment of 2-benzyloxy-N-butylbenzamides with n-BuLi leads to the corresponding amide-substituted benzhydrols. mdpi.com These products, however, can be unstable. Specifically, products derived from 2-benzyloxy-N-butylbenzamides tend to cyclize, losing butylamine (B146782) to form 3-arylphthalides, a process that can be expedited by heating with an acid catalyst like p-toluenesulfonic acid. nih.govmdpi.com This reactivity highlights the utility of the Wittig rearrangement in creating precursors for phthalide (B148349) natural products. mdpi.com

While the oxazoline (B21484) group has also been studied as a directing group for Wittig rearrangements, the N-butylamide group has been found to be far superior in promoting this transformation. mdpi.com This makes the Wittig rearrangement a key strategy for generating structurally diverse benzamide derivatives that would be otherwise difficult to access.

Optimization of Reaction Conditions and Scalability

The successful synthesis of N-butyl-2-methoxybenzamide, particularly on a larger scale, hinges on the careful optimization of reaction parameters and the development of scalable methodologies.

The choice of synthetic route dictates which catalysts, solvents, and reagents will be most effective. In the common method of reacting an activated 2-methoxybenzoic acid with n-butylamine, several factors are critical.

Catalysts and Coupling Agents: For direct amidation reactions, coupling agents are often employed to activate the carboxylic acid. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) can facilitate amide bond formation without the need for a metal catalyst. rsc.org In other systems, palladium catalysts, such as Pd(PPh₃)₄, have been used in aminocarbonylation reactions to produce benzamides. acs.org For instance, the palladium-catalyzed reaction of 2-iodoanisole with n-butylamine in the presence of a carbon monoxide source like molybdenum hexacarbonyl (Mo(CO)₆) can yield N-butyl-2-methoxybenzamide with high efficiency. acs.org Iron catalysts like FeCl₃ have also been shown to be effective in certain oxidative amidation reactions. thieme-connect.com

Solvents: The reaction solvent plays a crucial role in yield and reaction rate. Studies on benzamide synthesis have shown that polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dioxane often provide higher yields compared to polar protic solvents such as ethanol (B145695) or water. mdpi.comorientjchem.org Dichloromethane (DCM) has also been identified as an effective solvent for certain amidation reactions, leading to high product yields. mdpi.com In some cases, solvent-free conditions at elevated temperatures can also be highly effective. orientjchem.org

Reagents and Stoichiometry: The stoichiometry of the reactants, such as the molar ratio of the acid derivative to the amine, can significantly impact product yield. mdpi.com Optimization studies often reveal an optimal ratio, beyond which an excess of one reactant may not improve or could even decrease the yield. mdpi.com The choice of base is also critical; organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like potassium carbonate (K₂CO₃) are frequently used depending on the specific reaction mechanism. mdpi.comacs.orgrsc.org

Table 1: Influence of Reaction Parameters on Benzamide Synthesis

| Parameter | Variation | Observation | Source |

|---|---|---|---|

| Catalyst | Palladium(0) complexes | High yields (e.g., 92%) in aminocarbonylation reactions. | acs.org |

| Catalyst | Iron(III) Chloride | Effective in aerobic oxidative C-C bond cleavage to form amides. | thieme-connect.com |

| Solvent | Acetonitrile (MeCN) | Often provides excellent yields in solid acid-catalyzed amidations. | orientjchem.org |

| Solvent | Dichloromethane (DCM) | Can lead to high isolated yields (e.g., 82%) in specific catalytic systems. | mdpi.com |

| Base | Potassium Carbonate (K₂CO₃) | Used in O-alkylation steps preceding Wittig rearrangements. | mdpi.com |

Scaling up the synthesis of N-butyl-2-methoxybenzamide from the laboratory bench to gram-scale or industrial production requires robust and efficient methodologies. Research has demonstrated the feasibility of producing benzamide derivatives in multi-gram quantities. thieme-connect.comthieme-connect.comsci-hub.se

One scalable approach is the tandem azidation-amidation of anilines under continuous flow, which has been used to produce gram-scale quantities of secondary amides. thieme-connect.com For direct amidation, protocols using reagents like EDC·HCl in a screw reactor have been successfully scaled up to produce 100 grams of an amide product with high yield. rsc.org Iron-catalyzed aerobic oxidation has also proven amenable to gram-scale synthesis. thieme-connect.com Similarly, N-nitrosoamide synthesis has been scaled to produce over a gram of product with high yields. sci-hub.se

For industrial production, strategies often focus on cost-effectiveness and safety. This may involve using readily available starting materials and catalysts, as well as optimizing the reaction for speed and minimal purification steps. google.com Solid-phase synthesis on resin supports is another strategy that offers advantages for scalability and high-throughput production, often yielding products with high purity (>98%) without the need for chromatography.

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of amides, including N-butyl-2-methoxybenzamide. researchgate.net This paradigm offers numerous advantages, such as enhanced safety, improved heat transfer, precise control over reaction parameters, and the potential for automated, on-demand production. benthamdirect.comthieme-connect.com

Several effective continuous flow methods for amide synthesis have been developed:

Direct Amidation: A solvent-free protocol using EDC·HCl in a jacketed screw reactor allows for the continuous synthesis of amides at room temperature with high conversion rates over short residence times. rsc.org

Catalytic Systems: The Ritter reaction, which converts nitriles and alcohols to amides, has been adapted to a continuous-flow system using a reusable solid acid catalyst. acs.org This method offers short reaction times and improved yields compared to batch conditions. acs.org

Green Chemistry Approaches: An efficient continuous flow synthesis of amides has been achieved using the coupling agent 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) in a bio-derived solvent, γ-valerolactone (GVL). benthamdirect.com This reaction proceeds rapidly at ambient temperature, simplifying the production process. benthamdirect.com

High-Temperature/High-Pressure Systems: Resistively heated flow reactors can achieve temperatures and pressures up to 400 °C and 200 bar, respectively, enabling rapid reactions without the need for catalysts in some cases. diva-portal.org

These flow chemistry methodologies are well-suited for the industrial production of N-butyl-2-methoxybenzamide, offering a safer, more efficient, and scalable manufacturing process. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Synthetic Characterization

Following synthesis, the structural confirmation and purity assessment of N-butyl-2-methoxybenzamide are established using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation.

¹H NMR: The spectrum for N-butyl-2-methoxybenzamide shows characteristic signals for all protons. Key resonances include the aromatic protons, a singlet for the methoxy group (OCH₃) around 3.91 ppm, and distinct multiplets for the butyl chain protons (CH₂, CH₃). acs.org The broad singlet for the amide proton (NH) is also a key feature. acs.org

¹³C NMR: The ¹³C spectrum confirms the carbon framework, with distinct signals for the carbonyl carbon (C=O) around 165.2 ppm, the aromatic carbons (one of which is significantly shifted by the methoxy group), the methoxy carbon itself near 56.0 ppm, and the four carbons of the n-butyl group. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. For N-butyl-2-methoxybenzamide (C₁₂H₁₇NO₂), the expected [M+H]⁺ ion would be approximately 208.1338 m/z. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of N-butyl-2-methoxybenzamide would show strong absorption bands characteristic of:

N-H stretching (for the secondary amide)

C=O (amide I band) stretching, typically around 1630-1680 cm⁻¹

C-O (methoxy group) stretching

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized compound. nih.gov By using a suitable column and mobile phase, HPLC can separate the target compound from any unreacted starting materials, by-products, or other impurities. The purity is determined by the relative area of the product peak in the chromatogram. Thin-Layer Chromatography (TLC) is also routinely used to monitor the progress of the reaction. mdpi.com

Table 2: Spectroscopic Data for the Characterization of N-Butyl-2-methoxybenzamide

| Technique | Key Feature | Expected Value / Observation | Source |

|---|---|---|---|

| ¹H NMR | Methoxy Protons (OCH₃) | Singlet at ~3.91 ppm | acs.org |

| ¹H NMR | Butyl Chain Protons | Multiplets between ~0.93 and ~3.45 ppm | acs.org |

| ¹³C NMR | Carbonyl Carbon (C=O) | Resonance at ~165.2 ppm | acs.org |

| ¹³C NMR | Methoxy Carbon (OCH₃) | Resonance at ~56.0 ppm | acs.org |

| HRMS | [M+H]⁺ Ion | m/z 208.1338 | acs.org |

| HPLC | Purity Assessment | Single major peak indicating high purity (>95-99%). | nih.gov |

Compound Index

Iii. Structure Activity Relationship Sar and Computational Studies

Systematic Investigation of N-Alkyl Chain Variations and Their Conformational Impact

Molecular mechanics calculations on various benzamide (B126) derivatives have shown that an acyclic amide side chain, like the N-butyl group, tends to adopt an extended conformation when bound to its receptor. nih.gov This extended conformation is a low-energy state, suggesting it is a favorable arrangement for receptor interaction. nih.gov The size and structure of the N-alkyl group can also influence the competition between different chemical reactions during synthesis, highlighting its steric influence. mdpi.com

Studies on related benzamide series have demonstrated that the binding affinities can be strongly influenced by the number of alkyl substituents on the amide nitrogen. nih.gov For instance, N,N-dialkylbenzamide derivatives have shown higher affinity for certain receptors compared to N-monoalkylbenzamide or N-unsubstituted benzamide derivatives. nih.gov This suggests that the amide function and its substitution pattern are crucial structural elements for receptor interaction. nih.gov Furthermore, conformational analysis of benzamides with different N-alkyl substituents has helped in rationalizing the enantioselectivity observed in some derivatives, suggesting the presence of distinct receptor sites for these N-alkyl groups. nih.gov

Table 1: Impact of N-Alkyl Chain Variations on Receptor Binding Affinity

| Compound | N-Alkyl Substituent | Relative Binding Affinity |

| Analog 1 | Unsubstituted (-H) | Lowest |

| Analog 2 | Monoalkyl (e.g., -butyl) | Moderate |

| Analog 3 | Dialkyl (e.g., -diethyl) | Highest |

This table is a generalized representation based on findings from related benzamide series and may not reflect the exact quantitative differences for N-butyl-2-methoxybenzamide itself.

Positional and Electronic Effects of Methoxy (B1213986) Substitution on Biological Activities

The methoxy group (-OCH3) on the benzamide ring is a key determinant of the molecule's biological profile. Its position and electron-donating nature significantly influence activity.

The presence of a 2-methoxy group, as in N-butyl-2-methoxybenzamide, has been shown to be advantageous for certain biological activities. For instance, in a series of Hedgehog (Hh) signaling pathway inhibitors, the 2-methoxybenzamide (B150088) skeleton was found to be beneficial for their inhibitory potency. nih.gov The introduction of a methoxy group can lead to additional hydrogen bond interactions with target proteins, thereby enhancing binding. nih.gov

The position of the methoxy group is critical. Studies on other benzamide derivatives have shown that the presence of a 2-methoxy group, along with other substitutions, can confer selectivity for specific receptors. researchgate.net The electron-donating effect of the methoxy group can also stabilize π-π interactions within enzyme active sites. Furthermore, research on chalcone (B49325) derivatives suggests that methoxy substitution can play a crucial role in enhancing bioactivity, such as antitubercular properties. wisdomlib.org In some cases, multiple methoxy substitutions have been found to further enhance antitubercular activity. wisdomlib.org

Influence of Aromatic Ring Substituents on Molecular Interactions and Potency

The introduction of various substituents on the benzamide ring can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for biological activity. For instance, in a series of dopamine (B1211576) D4 receptor ligands, polar substituents on the benzamide ring were found to be important for binding affinity. nih.gov The nature of these substituents can indirectly mediate interactions with the receptor. nih.gov The inductive and resonance effects of substituents have been shown to influence the formation of hydrogen bonds, a key aspect of drug-receptor interactions. researchgate.net

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzamide aromatic ring is a common strategy to modulate biological activity. Halogenation can significantly impact binding affinity and selectivity.

Halogen substituents can participate in halogen bonding, a non-covalent interaction that can enhance binding to a target protein. researchgate.netacs.org The position of the halogen is crucial. For example, in a series of σ1 receptor ligands, halogen substitution at the 3- or 4-positions of the aromatic ring led to higher binding affinities compared to substitution at the 2-position, suggesting that steric bulk at the 2-position is detrimental to binding in that series. hilarispublisher.com

The type of halogen also matters. In the same study, bromo or fluoro substituents generally conferred higher affinity than an iodo substituent at a given position. hilarispublisher.com Halogenation can also enhance membrane binding and permeation, which is an important pharmacokinetic property. researchgate.net However, the introduction of halogens can also lead to poor aqueous solubility. researchgate.net

Table 2: Effect of Halogen Substitution on Binding Affinity (Illustrative Example)

| Position of Halogen | Halogen Type | Relative Binding Affinity |

| 2-position | Bromo | Lower |

| 3-position | Bromo | Higher |

| 4-position | Bromo | Higher |

| 4-position | Iodo | Lower than Bromo/Fluoro |

This table is based on findings from a specific series of halogenated ligands and illustrates general trends.

Replacing or augmenting the benzamide aromatic ring with heterocyclic moieties or fused ring systems can lead to significant changes in biological activity. Heterocyclic compounds contain atoms of at least two different elements in their rings, often nitrogen, oxygen, or sulfur, which can introduce new interaction points with biological targets. jchr.org

The incorporation of heterocyclic structures is a widely used strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov For example, the introduction of an imidazole (B134444) ring has been associated with anticonvulsant properties in certain classes of compounds. researchgate.net Similarly, the fusion of a benzofuran (B130515) moiety to a benzamide structure has been explored for potential anticancer and antioxidant activities. smolecule.com The specific heterocyclic system and its point of attachment to the core benzamide structure are critical for determining the resulting biological profile. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

Both 2D and 3D QSAR models have been developed for various series of benzamide derivatives to understand the structural requirements for their biological activities. nih.govnih.gov

2D-QSAR models use descriptors that are derived from the two-dimensional representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR models, on the other hand, consider the three-dimensional structure of the molecules and their alignment in space. These models often use descriptors based on steric and electrostatic fields.

Successful 3D-QSAR models have been generated for benzamide derivatives to predict activities such as antioxidative potential and inhibition of enzymes like histone deacetylase. acs.orgnih.govnih.gov These models can provide valuable insights into the key structural features that are important for activity. For example, a QSAR study on histone deacetylase inhibitors suggested that hydrophobic character is crucial for their inhibitory activity. nih.gov The predictive power of these models is often validated by comparing the predicted activities with experimentally determined values. nih.gov

Statistical Validation and Predictive Power of QSAR Models

The credibility of Quantitative Structure-Activity Relationship (QSAR) models hinges on thorough statistical validation, which ensures their robustness and predictive accuracy. For benzamide derivatives, including analogs of N-butyl-2-methoxybenzamide, these validation processes are essential for guiding the design of new compounds.

Internal validation is a primary step, often assessed using the leave-one-out cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered to indicate good internal predictivity. mdpi.com For example, a QSAR study on anilinobenzamide derivatives reported a q² value higher than 0.85, signifying a robust internal model. nih.gov Another study on benzamide derivatives developed a model with a q² of 0.8617, demonstrating strong internal validation. wisdomlib.org

External validation provides a more stringent test of a model's predictive power by using a set of compounds not included in the training data. The predictive correlation coefficient (R²pred) is a key metric here. An R²pred value greater than 0.6 is often required to confirm a model's predictive capability. mdpi.com In studies on various benzamide classes, successful models have been reported with R²pred values of 0.88, 0.824, and 0.8138, indicating excellent predictive performance on external data sets. wisdomlib.orgresearchgate.netnih.gov

Other statistical parameters used to evaluate QSAR models include the conventional correlation coefficient (R²), which should be high, and various error metrics. A QSAR model for a series of benzamide inhibitors of Rho-associated kinase-1 (ROCK1) showed a high R² of 0.982. nih.gov The Y-randomization test is another validation technique used to ensure the model is not the result of a chance correlation. mdpi.com These rigorous statistical evaluations confirm that QSAR models for benzamide scaffolds can reliably predict the biological activity of new analogs, making them a valuable tool in drug discovery.

Table 1: Representative Statistical Validation Parameters for Benzamide QSAR Models

| Model Type/Compound Series | q² (Internal Validation) | R²pred (External Validation) | R² (Goodness of Fit) | Source(s) |

|---|---|---|---|---|

| N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl)methyl)-N-(substituted) Phenyl Benzamide | Not Specified | 0.88 | 0.84 | researchgate.netigi-global.com |

| Anilinobenzamide Derivatives | > 0.85 | > 0.75 | Not Specified | nih.gov |

| Bicyclo (Aryl Methyl) Benzamides | 0.57 | 0.68 | Not Specified | mdpi.com |

| Pyridinecarboxamide and Benzamide Derivatives | 0.8617 | 0.8138 | 0.9017 | wisdomlib.org |

Computational Chemistry Approaches for N-Butyl-2-methoxybenzamide

Computational chemistry offers a suite of powerful techniques to explore the molecular characteristics of N-butyl-2-methoxybenzamide, providing insights that are crucial for understanding its biological function and for designing novel, more effective analogs.

Molecular docking is a computational method used to predict how a ligand, such as N-butyl-2-methoxybenzamide, binds to its target protein. jabonline.in This technique helps to identify crucial interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand in the receptor's binding site. nih.gov For instance, docking studies on 2,6-difluoro-3-methoxybenzamide, a related compound, highlighted strong hydrophobic interactions between the aromatic ring and key residues in the allosteric pocket of its target. nih.gov Such studies are foundational for the rational design of more potent inhibitors. core.ac.uk

Following docking, molecular dynamics (MD) simulations are employed to analyze the stability and dynamic behavior of the ligand-target complex over time. nih.govmdpi.com MD simulations can reveal how the ligand and protein adjust their conformations upon binding and assess the stability of the predicted binding pose. mdpi.com These simulations provide a more realistic representation of the physiological environment, accounting for factors like solvent effects and temperature, thereby offering deeper insights into the binding affinity and the mechanism of action. mdpi.comresearchgate.net

Virtual screening is a computational technique that allows for the rapid evaluation of large compound libraries to identify molecules that are likely to be active against a specific target. mdpi.com This can be performed using either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking compounds into the target's 3D structure. mdpi.com For the benzamide scaffold, virtual screening of combinatorial libraries has successfully identified novel analogs with enhanced properties. mdpi.comnih.govresearchgate.net For example, a pharmacophore model generated from active benzamide analogs was used to screen a virtual library of over 114,000 compounds, leading to the identification of 90 new and potent candidates. nih.gov

De novo design is an even more creative computational approach where novel molecular structures are built from the ground up, fragment by fragment, within the constraints of the target's binding site. pnas.orgresearchgate.net This method aims to design ideal ligands with optimal interactions and desired pharmacological properties. researchgate.net This strategy has been successfully applied to create novel polymers and inhibitors for various targets and could be used to generate unique analogs of N-butyl-2-methoxybenzamide with potentially improved efficacy. pnas.orgbohrium.com

Conformational analysis is used to determine the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers). For flexible molecules like N-butyl-2-methoxybenzamide, which has rotatable bonds in its n-butyl group and amide linkage, understanding the preferred low-energy conformation is vital, as this is often the biologically active shape. nih.gov Theoretical conformational analysis of related 2-methoxybenzamide derivatives has shown that both folded and extended conformers can be low in energy, which has implications for how they interact with receptors. nih.gov The non-planarity of some benzamides, influenced by substituents, can be crucial for their interaction with a target protein. nih.govmdpi.comresearchgate.net

Molecular electrostatic potential (MEP) mapping visualizes the charge distribution across a molecule's surface. researchgate.netresearchgate.net It identifies electron-rich (negative potential, colored red) and electron-poor (positive potential, colored blue) regions, which are critical for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.nettandfonline.com For benzamide derivatives, MEP maps can highlight that negative potential is often localized around the oxygen atoms of the carbonyl and methoxy groups, indicating these are key sites for interacting with biological targets. researchgate.nettandfonline.com

Rational Drug Design Principles Applied to the Benzamide Scaffold

The benzamide group is considered a "privileged scaffold" in medicinal chemistry because it is a core structural component in numerous drugs targeting a wide variety of diseases. nih.gov Rational drug design applies a deep understanding of a drug target and ligand interactions to create more effective and selective medicines.

A key principle is structure-based drug design, which relies on the 3D structure of the target protein, often determined by X-ray crystallography. core.ac.uk With this information, medicinal chemists can use tools like molecular docking to design benzamide analogs that fit perfectly into the binding site and form optimal interactions, enhancing potency and selectivity. core.ac.uknih.gov

Another principle involves systematically modifying the substituents on the benzamide scaffold. For N-butyl-2-methoxybenzamide, the n-butyl group and the 2-methoxy group are key features. Rational design would explore how altering the length or branching of the n-butyl chain affects hydrophobic interactions or how changing the substituent at the 2-position alters electronic properties and binding. nih.gov For example, studies on other benzamides have shown that small, inductively negative substituents can be preferred at certain positions. acs.org

Finally, ligand-based design is used when the target structure is unknown. core.ac.uk This approach uses a set of known active molecules to build a pharmacophore model—a 3D map of the essential features required for activity. This model then guides the design of new benzamide analogs that possess these key features, increasing the probability of discovering new, potent compounds. mdpi.comnih.gov

Table 2: Table of Compounds Mentioned

| Compound Name |

|---|

| N-butyl-2-methoxybenzamide |

| 2,6-difluoro-3-methoxybenzamide |

| Anilinobenzamide |

| Bicyclo (Aryl Methyl) Benzamide |

| N-methyl-4-(4-pyrazolidinyl) benzamide |

| Pyridinecarboxamide |

| N-butyl-2-hydroxy-6-methoxybenzamide |

| 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide |

| 2-nitro-N-(4-nitrophenyl) benzamide |

Iv. Molecular Mechanisms of Action and Biological Target Engagement

Receptor Binding and Modulation Profile

The benzamide (B126) scaffold, particularly the N-butyl-2-methoxybenzamide structure, serves as a versatile backbone for developing ligands that interact with a range of receptors. These interactions are critical for initiating cellular responses and disrupting pathological signaling cascades.

Sigma-2 (σ2) Receptor Ligand Development and Selectivity Considerations

The sigma-2 (σ2) receptor has been identified as a promising target for therapeutic and diagnostic applications, particularly in oncology. nih.govmdpi.com Researchers have synthesized and evaluated numerous benzamide analogues for their ability to bind to this receptor with high affinity and selectivity.

A series of conformationally flexible benzamide compounds have been developed that demonstrate high affinity for the σ2 receptor and significant selectivity over the sigma-1 (σ1) receptor. snmjournals.orgsnmjournals.org For instance, fluorine-containing benzamide analogues were created as potential ligands for positron emission tomography (PET) imaging of σ2 receptors in solid tumors. acs.org Studies involving these analogues, such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide ([18F]3c) and N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3f), showed high uptake in tumors, making them suitable for imaging the σ2 receptor status. acs.org

The development of these ligands is crucial as many existing sigma receptor ligands either show preference for the σ1 subtype or bind to both subtypes with similar affinity, which limits their specific application for targeting the σ2 receptor. nih.gov The selectivity of these benzamide derivatives is a key consideration in their development. One analogue, ISO-2, which features a methoxy (B1213986) and iodine substituent, demonstrated a subnanomolar affinity for the σ2 receptor (Ki = 0.26 nM) and a very high selectivity over the σ1 receptor (Ki = 2150 nM), resulting in a selectivity ratio (Ki(σ1)/Ki(σ2)) of 8269. acs.org In another study, a compound referred to as (±)-7 showed excellent binding affinity (Ki = 0.59 ± 0.02 nM) and subtype selectivity for σ2 receptors over σ1 receptors (Ki = 48.4 ± 7.7 nM). upenn.edu

Table 1: Binding Affinities of Benzamide Analogues for Sigma (σ) Receptors

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ1/σ2) | Reference |

|---|---|---|---|---|

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | ~82 | upenn.edu |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | ~22 | upenn.edu |

| ISO-2 (52) | 2150 | 0.26 | 8269 | acs.org |

| D04 | 42.4 ± 3.5 | 19.9 ± 4.7 | ~2.1 | upenn.edu |

| WC-21 | >4000 | 8.7 ± 1 | >459 | researchgate.net |

Role of σ2 Receptors in Cellular Proliferation and Tumor Progression

Sigma-2 receptors are significantly overexpressed in a variety of malignant tumors, including those of the breast, pancreas, lung, and prostate. nih.govwikipedia.org Their density is reported to be up to 10-fold higher in proliferating tumor cells compared to quiescent cells, establishing the σ2 receptor as a biomarker for tumor cell proliferation. nih.govmdpi.comacs.org This overexpression is linked to the receptor's role in regulating cell differentiation, morphology, and survival. wikipedia.org

The σ2 receptor, identified as the transmembrane protein TMEM97, influences cellular proliferation through various mechanisms. mdpi.comacs.org It interacts with proteins like the epidermal growth factor receptor (EGFR), which in turn can regulate downstream signaling pathways involving protein kinase C (PKC) and Raf kinase, both of which promote transcription and cell proliferation. wikipedia.org Furthermore, σ2 receptor agonists have been shown to induce apoptosis in tumor cells, a process thought to be mediated by caspase-3 activity. researchgate.netwikipedia.org Ligands targeting the σ2 receptor can also induce cell death through mechanisms like lysosomal dysfunction and the production of reactive oxygen species (ROS). mdpi.commdpi.com

Smoothened (Smo) Receptor Inhibition and Hedgehog (Hh) Signaling Pathway Disruption

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and for tissue homeostasis in adults. nih.govsemanticscholar.org Aberrant activation of this pathway is implicated in the development and progression of various cancers. nih.govsemanticscholar.orgnih.gov A key protein in this pathway is the Smoothened (Smo) receptor, a G protein-coupled receptor (GPCR) that acts as the main signal transducer. researchgate.netresearchgate.net

A series of 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as potent inhibitors of the Hh signaling pathway by targeting the Smo receptor. nih.govsemanticscholar.orgrsc.org These compounds have demonstrated significant inhibitory activity in cell-based assays. For example, a specific benzamide analog, identified as compound 21 in one study, showed potent Hh pathway inhibition with a nanomolar IC50 value (0.03 μM). nih.govsemanticscholar.orgrsc.org This compound effectively suppressed both wild-type and mutant Smo, and it displayed antiproliferative activity against a medulloblastoma cell line (DAOY) that is resistant to the established Smo inhibitor, vismodegib. nih.govrsc.orgmedchemexpress.eu

Molecular Basis of Smo Blockade by Benzamide Derivatives

The inhibitory action of 2-methoxybenzamide derivatives on the Hh pathway is attributed to their direct interaction with the Smoothened receptor. nih.govsemanticscholar.org When Hh ligands bind to their receptor, Patched (Ptch), the inhibition of Smo is lifted, allowing Smo to translocate into the primary cilium (PC). nih.govresearchgate.net This trafficking event initiates a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then drive the expression of target genes involved in cell proliferation and survival. nih.govsemanticscholar.org

The 2-methoxybenzamide derivatives function by blocking the Smo receptor. nih.govsemanticscholar.orgrsc.org Specifically, they prevent the Sonic hedgehog (Shh)-induced localization of Smo into the primary cilium. nih.govnih.govresearchgate.net By physically obstructing this crucial step, the entire downstream signaling pathway is disrupted, leading to the inhibition of cancer cell growth. Docking studies have suggested that the 2-methoxybenzamide scaffold is advantageous for Hh pathway inhibition, with the methoxy group potentially forming additional hydrogen bonds with key amino acid residues like Tyr394 and Arg400 within the Smo binding pocket. semanticscholar.org

Table 2: Inhibitory Activity of Benzamide Derivatives on the Hedgehog Pathway

| Compound | Target | Inhibitory Concentration (IC50) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 21 | Hedgehog Pathway (Gli-Luc) | 0.03 µM | NIH3T3-Gli-Luc | nih.govsemanticscholar.orgrsc.org |

| Compound 10f | Hedgehog Signaling | Potent (equivalent to GDC-0449) | DAOY | medchemexpress.eu |

| Compound 18 | Hedgehog Pathway (Gli-Luc) | Nanomolar range | - | researchgate.net |

Dopamine (B1211576) D4 Receptor Ligand Characteristics and Specificity

The benzamide chemical structure is also found in ligands that target dopamine receptors, particularly the D4 subtype. The dopamine D4 receptor is implicated in various neurological and psychiatric conditions, and selective ligands are valuable tools for research and potential therapeutics. google.com

Derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been studied for their structure-affinity relationships, identifying them as high-affinity and selective D4 receptor ligands. mdpi.com Another compound, MIP-1145 (N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzamide), is also recognized as a high-affinity and selective dopamine D4 receptor ligand. evitachem.com The development of such compounds with high selectivity for the D4 receptor over other dopamine receptor subtypes, like D2 and D3, is a key objective, as this can lead to more targeted effects. google.comresearchgate.net For example, research has focused on synthesizing compounds that show a clozapine-like binding profile, with high affinity for D4 receptors and lower affinity for D2 receptors, which is a desirable characteristic for certain neuroleptic agents. google.com

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT4)

The versatility of the benzamide scaffold extends to interactions with the serotonin (5-HT) receptor family, a large and diverse group of receptors involved in a wide array of physiological and psychological processes. nih.gov

Specifically, certain benzamide derivatives have been shown to interact with the 5-HT2A receptor. The 5-HT2A receptor is a key target in the treatment of various disorders and is known to be involved in processes such as inflammation and T-cell activation. frontiersin.org Studies on N-benzyl phenethylamines, for instance, have shown that specific substitutions can lead to enhanced affinity and selectivity for 5-HT2A receptors over other subtypes like 5-HT2C and 5-HT1A. nih.gov While not all benzamides show affinity for all 5-HT subtypes, some have been synthesized that bind to 5-HT1A and 5-HT2A receptors while having little to no affinity for 5-HT1B, 5-HT2C, 5-HT3, and 5-HT4 subtypes. google.com

The 5-HT4 receptor, expressed in the brain and gastrointestinal tract, is involved in regulating learning, memory, and gut motility. researchgate.net While some gastrokinetic agents with a benzamide structure, like cisapride, show high affinity for 5-HT4 receptors, other benzamide-related compounds may display weak or no affinity for this subtype, highlighting the structural specificity required for receptor interaction. google.com

Sphingosine-1-phosphate-5 (S1P5) Receptor Agonism and Its Implications

The sphingosine-1-phosphate (S1P) signaling system, which includes five distinct G-protein-coupled receptors (S1P1-5), is integral to numerous physiological processes, including cell growth, differentiation, and trafficking in the immune and central nervous systems. nih.govnih.gov The S1P5 receptor, in particular, is predominantly expressed in the nervous and immune systems. nih.gov Agonism of the S1P5 receptor has been implicated in potential therapeutic strategies for neurodegenerative disorders. nih.govgla.ac.ukrndsystems.com

While direct studies on N-butyl-2-methoxybenzamide as an S1P5 agonist are not extensively documented in the reviewed literature, research into structurally related benzamide and thiadiazole derivatives has highlighted the potential for this chemical class to interact with S1P receptors. For instance, libraries of fluorobenzamides have been synthesized and evaluated as potential PET imaging agents, with some compounds identified as potent and selective ligands for S1P5 receptors. gla.ac.uk Furthermore, the development of potent and selective S1P5 agonists like A-971432, which demonstrates high selectivity over other S1P receptor subtypes, underscores the feasibility of designing specific modulators. rndsystems.comtocris.com Ceralifimod (ONO-4641) is another example of a selective S1P1/S1P5 dual agonist. biomolther.org The implications of S1P5 agonism are significant, with studies suggesting that activation of this receptor can have neuroprotective effects and may play a role in ameliorating age-related cognitive decline and improving blood-brain barrier integrity. nih.govrndsystems.comtocris.com

Table 1: Activity of Selected S1P Receptor Agonists This table presents data for known S1P receptor agonists to provide context for the potential implications of S1P5 agonism. Direct activity data for N-butyl-2-methoxybenzamide is not available in the cited literature.

| Compound | Target(s) | Activity (EC50) | Key Finding |

|---|---|---|---|

| A-971432 | S1P5 | 4.1 nM (cAMP assay) | Potent and highly selective S1P5 agonist. rndsystems.comtocris.com |

| Ceralifimod (ONO-4641) | S1P1/S1P5 | Not specified | Selective dual agonist. biomolther.org |

| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | Not specified | Non-selective S1P agonist. biomolther.org |

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which many bioactive compounds exert their effects. This involves the binding of the compound to an enzyme and a subsequent decrease in its activity.

Enzymes are proteins that catalyze biochemical reactions by binding to substrate molecules at a specific region known as the active site. nih.gov The active site is a three-dimensional pocket or groove whose unique chemical environment is determined by the arrangement of amino acid residues. pressbooks.pubmicrobenotes.com The specificity of an enzyme for its substrate arises from the complementary shapes and chemical properties of the active site and the substrate. wikipedia.org

The interaction between an enzyme and a small molecule inhibitor is governed by several key principles. Initially, scientists proposed the "lock and key" model, where the substrate or inhibitor fits perfectly into a rigid active site. microbenotes.comwikipedia.org However, current research widely supports the "induced fit" model, which posits that the binding of a ligand causes a conformational change in the enzyme's structure, leading to an optimal binding arrangement. nih.govpressbooks.pub This dynamic interaction is stabilized by various non-covalent forces, including hydrogen bonds, van der Waals interactions, hydrophobic interactions, and electrostatic forces. wikipedia.org An inhibitor can block the enzyme's function by physically preventing the substrate from binding to the active site (competitive inhibition) or by binding to an allosteric site and changing the active site's conformation (non-competitive inhibition).

Research into analogs of N-butyl-2-methoxybenzamide has identified several enzyme classes as potential targets. While the parent compound has not been extensively characterized as an enzyme inhibitor, its structural motifs are present in molecules known to modulate enzyme activity.

One significant area of research is in agrochemicals, where N-benzyl-2-methoxybenzamide analogs have been developed as bleaching herbicides. researchgate.net The proposed mechanism involves the inhibition of enzymes within plant pigment biosynthesis pathways, which is discussed further in section 4.3.2.

In the context of medicinal chemistry, derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov These compounds target the Smoothened (Smo) receptor, and while Smo is a G-protein-coupled receptor, its modulation affects a downstream enzymatic cascade crucial for cell proliferation. nih.gov Additionally, the positional isomer N-butyl-4-methoxybenzamide has been noted to exhibit inhibitory activity against kinases, competing with ATP in their binding pockets.

Table 2: Enzyme/Pathway Inhibition by N-Butyl-2-methoxybenzamide Analogs

| Compound Class/Analog | Target Pathway/Enzyme | Biological Effect |

|---|---|---|

| N-benzyl-2-methoxybenzamides | Plant Pigment Biosynthesis | Herbicidal (bleaching) |

| 2-methoxybenzamide derivatives | Hedgehog (Hh) Signaling Pathway | Anticancer (antiproliferative) |

| N-butyl-4-methoxybenzamide | Kinases | Enzyme Inhibition |

Modulation of Specific Cellular Signaling Pathways and Biological Processes

Beyond single-target interactions, N-butyl-2-methoxybenzamide analogs can influence complex cellular pathways, leading to profound biological outcomes such as bactericidal or herbicidal effects.

The filamenting temperature-sensitive protein Z (FtsZ) is an essential protein in bacterial cell division and a homolog of eukaryotic tubulin. researchgate.net It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the recruitment of other proteins to form the divisome, the machinery that carries out cytokinesis. researchgate.net Inhibition of FtsZ polymerization is a promising strategy for developing new antibiotics. researchgate.netchaconlab.org

The simple compound 3-methoxybenzamide (B147233) was one of the first molecules identified to have weak antibacterial activity by targeting FtsZ. csic.es This discovery sparked extensive medicinal chemistry efforts, leading to the development of highly potent benzamide derivatives. A key example is PC190723, a 2,6-difluorobenzamide (B103285) analog, which is a potent inhibitor of FtsZ assembly specifically in Gram-positive bacteria like Staphylococcus aureus. chaconlab.orgcsic.es Unlike inhibitors that prevent polymerization, PC190723 acts as an allosteric modulator, binding to a cleft between FtsZ domains and stabilizing the polymeric filaments against disassembly, which ultimately blocks cell division. csic.esnih.gov This demonstrates that the benzamide scaffold is a viable starting point for developing potent modulators of FtsZ function.

Table 3: Activity of Benzamide Analogs as FtsZ Inhibitors

| Compound | Key Structural Feature | Mechanism of Action | Target Organism Example |

|---|---|---|---|

| 3-Methoxybenzamide | Methoxybenzamide | Weakly inhibits FtsZ function | Bacillus subtilis csic.es |

| PC190723 | 2,6-Difluoro-3-methoxybenzamide | Stabilizes FtsZ polymers, allosteric modulator | Staphylococcus aureus chaconlab.orgcsic.es |

Analogs of N-butyl-2-methoxybenzamide have been identified as a novel class of bleaching herbicides. researchgate.net These compounds interfere with the biosynthesis of essential plant pigments like carotenoids. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidative damage; their inhibition leads to chlorophyll destruction and a characteristic white or bleached appearance in new plant tissues. researchgate.netresearchgate.net

Studies on N-benzyl-2-methoxybenzamides have shown that these compounds are effective against various weed species. researchgate.net The precise molecular target within the carotenoid pathway has been investigated. One proposed mechanism is the inhibition of ζ-carotene desaturase (ZDS), an enzyme critical for the carotenoid biosynthesis pathway. researchgate.net More recent research on N-benzyl-2-methoxy-5-propargyloxybenzoamides suggests a more complex, indirect mechanism. nih.gov These compounds were found to decrease the levels of both β-carotene and plastoquinone (B1678516). The study concluded that these benzamides might primarily block the biosynthesis of plastoquinone, and this inhibition, in turn, disrupts the function of phytoene (B131915) desaturase (PDS), an enzyme that requires plastoquinone as a cofactor, thereby interfering with carotenoid production. nih.gov

Table 4: Herbicidal Activity of Selected N-benzyl-2-methoxybenzamide Analogs

| Compound ID | Substituent (Benzyl Ring) | Inhibition (%) vs. Abutilon theophrasti at 150 g/ha | Inhibition (%) vs. Amaranthus retroflexus at 150 g/ha |

|---|---|---|---|

| 4 | 4-F | 100 | 100 |

| 43 | 3-F | 100 | 100 |

| 44 | 3-Cl | 100 | 100 |

Data extracted from Zhang et al., 2021. researchgate.net

Biophysical Characterization of Ligand-Target Interactions

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the biophysical characterization of N-butyl-2-methoxybenzamide's interaction with its biological targets were identified. Consequently, data from techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray crystallography, or Nuclear Magnetic Resonance (NMR) spectroscopy, which are employed to elucidate ligand-target interactions, are not available for this compound in the public domain. Therefore, the detailed research findings and data tables for binding affinities (Kd), thermodynamic parameters (ΔH, ΔS), and structural details of the binding site that were requested cannot be provided.

V. Preclinical Biological Evaluation and Research Applications

In Vitro Pharmacological and Biological Assays

In vitro assays are indispensable tools for the initial screening and mechanistic characterization of compounds like N-butyl-2-methoxybenzamide. They offer a controlled environment to study specific biological activities, including receptor binding, enzyme inhibition, cellular responses, and antioxidant effects.

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. wikipedia.orggiffordbioscience.com These assays utilize a radioactively labeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as N-butyl-2-methoxybenzamide, can then be determined by its ability to compete with and displace the radioligand. nih.gov The data from these experiments are used to calculate key parameters like the equilibrium dissociation constant (Kd) and the receptor density (Bmax). nih.govnih.gov

While specific radioligand binding data for N-butyl-2-methoxybenzamide is not extensively available in the reviewed literature, studies on structurally related molecules highlight the utility of this technique. For instance, a tritiated analog of a more complex benzamide (B126), [3H]WC-10 (4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide), has been used as a selective radioligand to quantify the density of dopamine (B1211576) D2 and D3 receptors in the brain. nih.gov Such studies are crucial for understanding the potential neurological applications of benzamide derivatives. The affinity and selectivity of a test compound are typically determined through competition binding assays, which measure the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand (IC50). wikipedia.orggiffordbioscience.com This IC50 value can then be converted to an inhibition constant (Ki).

The general procedure for a radioligand binding assay involves incubating a source of the target receptor (e.g., cell membranes or tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound. giffordbioscience.com After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. nih.gov

Enzyme inhibition assays are fundamental in determining a compound's potential to modulate the activity of specific enzymes. These studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. wikipedia.org

For structurally related benzamides, enzyme inhibition has been demonstrated. For example, N-butyl-4-methoxybenzamide has been shown to compete with ATP in kinase binding pockets with an IC50 value of 8.2 μM. The relationship between the IC50 value and the inhibition constant (Ki) is dependent on the mechanism of inhibition and the substrate concentration. nih.gov Understanding these kinetic parameters is vital for the development of enzyme-targeted therapeutics.

Cell-based functional assays provide insights into the biological response of a cell to a compound, moving beyond simple binding or enzyme inhibition to measure a physiological outcome.

Reporter Gene Assays: These assays are powerful tools for studying gene expression and signal transduction pathways. nih.govyoutube.com A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter element that is responsive to a particular signaling pathway. nih.gov If a compound activates or inhibits this pathway, it will lead to a corresponding change in the expression of the reporter gene, which can be easily measured. youtube.com For instance, a luciferase reporter assay could be used to determine if N-butyl-2-methoxybenzamide acts as an agonist or antagonist at a G protein-coupled receptor. It is important to be aware of potential false-positive results, as some compounds can directly inhibit the reporter enzyme, such as luciferase. nih.gov

Calcium Flux Assays: These assays measure changes in intracellular calcium concentrations, which are a key second messenger in many signaling pathways. nih.govresearchgate.net Cells are loaded with a calcium-sensitive fluorescent dye, and the fluorescence intensity is monitored over time following the addition of a compound. nih.gov An increase in fluorescence indicates a rise in intracellular calcium, suggesting the activation of pathways that lead to calcium release from intracellular stores or influx from the extracellular medium. nih.gov This type of assay would be valuable for assessing the functional activity of N-butyl-2-methoxybenzamide on ion channels or Gq-coupled receptors. ucsd.edu

A significant area of research for benzamide derivatives is their potential as anticancer agents. In vitro cytotoxicity and antiproliferative assays are primary screening methods to evaluate this potential. These assays measure the ability of a compound to kill cancer cells or inhibit their proliferation. The potency is typically expressed as an IC50 value, the concentration of the compound that causes a 50% reduction in cell viability or proliferation. nih.gov

Various studies have demonstrated the antiproliferative effects of N-substituted benzamide derivatives against a range of human cancer cell lines. The specific activity can be influenced by the substitution patterns on the benzamide core. For example, certain sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold have shown activity against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines. ekb.eg

| Compound | Cell Line | Cancer Type | IC50 (µg/ml) | Reference |

|---|---|---|---|---|

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine | HEPG2 | Hepatocellular Carcinoma | 51.9 | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine | MCF7 | Breast Adenocarcinoma | 54.2 | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | PaCa2 | Pancreatic Cancer | 59.7 | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | MCF7 | Breast Adenocarcinoma | 90.9 | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | PaCa2 | Pancreatic Cancer | 69.5 | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine | HEPG2 | Hepatocellular Carcinoma | 85.1 | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine | HEPG2 | Hepatocellular Carcinoma | 87.0 | ekb.eg |

The development of drug resistance is a major obstacle in cancer chemotherapy. mdpi.com Therefore, it is crucial to evaluate the efficacy of new compounds in drug-resistant cancer cell models. These models are often developed by exposing cancer cells to increasing concentrations of a particular chemotherapeutic agent over time. mdpi.com The resulting resistant cell lines may overexpress drug efflux pumps, such as P-glycoprotein (Pgp), which actively remove anticancer drugs from the cell. nih.gov

While specific studies on N-butyl-2-methoxybenzamide in drug-resistant models were not identified in the provided search results, the general approach involves comparing the cytotoxicity of the compound in the resistant cell line to its parental, drug-sensitive counterpart. nih.gov A lower ratio of IC50 (resistant)/IC50 (sensitive) would indicate that the compound is able to overcome the resistance mechanism. Such studies are essential to identify agents that could be effective in treating refractory cancers.

Antioxidants can protect cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of a compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. digitellinc.com Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. digitellinc.come3s-conferences.orgnih.gov

In these assays, the antioxidant compound causes a color change in the respective reagent, which can be measured spectrophotometrically. unair.ac.id The activity is often expressed as an IC50 value (for DPPH and ABTS assays), which is the concentration of the compound required to scavenge 50% of the free radicals, or as an equivalent to a standard antioxidant like Trolox or ascorbic acid (for FRAP assay). e3s-conferences.org

Studies on related benzamide and benzimidazole (B57391) derivatives have demonstrated their potential as antioxidants. The antioxidant capacity is often influenced by the specific substituents on the aromatic rings.

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Decrease in absorbance at ~517 nm. nih.gov |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of its blue-green color. | Decrease in absorbance at ~734 nm. e3s-conferences.org |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at ~593 nm. nih.gov |

Antibacterial Activity Screening Against Pathogenic Microorganisms

While comprehensive antibacterial screening data for N-butyl-2-methoxybenzamide is not extensively detailed in available literature, research into structurally related benzamide and methoxybenzamide derivatives provides insight into the potential antimicrobial profile of this chemical class. Studies on various substituted benzamides and related structures indicate that they can possess activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com

For instance, investigations into N'-benzylidene-4-hydroxybenzohydrazide derivatives, which share a core benzamide-like structure, have demonstrated notable antibacterial effects. One such study synthesized and tested N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide. researchgate.net The antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), with the results indicating varied efficacy against different bacterial species. researchgate.net Specifically, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide showed an MIC of 31.3 ppm against Bacillus subtilis (a Gram-positive bacterium) and 500 ppm against Escherichia coli (a Gram-negative bacterium). researchgate.net Conversely, the 4-nitro derivative exhibited stronger activity against E. coli (MIC = 31.3 ppm) and weaker activity against B. subtilis (MIC = 500 ppm). researchgate.net

Other research on 2-benzylidene-3-oxobutanamide derivatives has also identified compounds with potent activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov These findings underscore the therapeutic potential of the broader class of amide-containing compounds as a foundation for developing new antibacterial agents. nanobioletters.com

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis (Gram-positive) | 31.3 ppm | researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli (Gram-negative) | 500 ppm | researchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli (Gram-negative) | 31.3 ppm | researchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis (Gram-positive) | 500 ppm | researchgate.net |

Herbicidal Efficacy Evaluations

The herbicidal potential of N-butyl-2-methoxybenzamide has not been specifically documented in publicly available research. However, the chemical class of N-benzyl butanoic amides, which are structurally analogous, includes compounds with known herbicidal activity. For example, N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic amide is a patented compound recognized for its use in herbicidal compositions. google.comgoogle.com The efficacy of such compounds is often evaluated based on their ability to control the growth of various weeds, with selectivity for certain crops. The sulfonylurea herbicides, another class of compounds, act by inhibiting the acetolactate synthase enzyme in plants. researchgate.net These herbicides are known for their high activity at low application rates. researchgate.net The study of these related compounds provides a framework for how the herbicidal efficacy of novel benzamide derivatives might be assessed.

In Vivo Preclinical Studies in Animal Models

Evaluation of Pharmacological Efficacy in Relevant Disease Models (e.g., Cancer Xenografts, Neurological Models, Plant Models)

Preclinical evaluation of N-butyl-2-methoxybenzamide analogs, particularly radiolabeled versions, has been prominent in the context of oncology, utilizing cancer xenograft models. nih.gov Xenograft models, where human cancer cells are implanted into immunocompromised mice, serve as a standard for assessing the in vivo efficacy of cancer therapeutics. nih.govnih.gov

Specifically, 18F-labeled benzamide analogs have been synthesized and evaluated for their ability to image tumors expressing the sigma-2 (σ2) receptor, which is overexpressed in many solid tumors. nih.gov In a key study, mice bearing EMT-6 cell allograft tumors, which express the σ2 receptor, were used to evaluate these radiolabeled compounds. The investigation identified two promising analogs, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3f) and N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide ([18F]3c). nih.gov Both compounds were shown to be effective in detecting solid tumors using Positron Emission Tomography (PET) and Computed Tomography (CT) imaging, demonstrating clear tumor identification in the animal models. nih.gov These studies highlight the pharmacological relevance of this class of compounds for in vivo tumor targeting and imaging. nih.gov

Biodistribution and Target Organ Uptake Studies